(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
Description
(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile is a bicyclic organic compound featuring a pyrido-morpholine scaffold with a nitrile (-CN) substituent at the 3S position. This stereospecific configuration distinguishes it from racemic or non-chiral analogs. The compound is marketed as a building block for medicinal chemistry applications, particularly in synthesizing pharmacologically active molecules. CymitQuimica offers it in 50 mg (€629) and 500 mg (€1,756) quantities, highlighting its commercial availability for research purposes .
Properties
IUPAC Name |
(3S)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2/t8?,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYZKCJVSORTEH-YGPZHTELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(OCC2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H](OCC2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a nitrile compound, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anti-HIV Agent
One of the notable applications of (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile is its potential as an anti-HIV agent. Research has indicated that derivatives of this compound can inhibit HIV replication by interfering with viral enzymes or cellular pathways essential for the virus's lifecycle. For instance, a study highlighted the synthesis of substituted hexahydro compounds that exhibited promising activity against HIV, showcasing the compound's utility in developing new antiviral therapies .
Anti-Cancer Properties
The compound has also been investigated for its anti-cancer properties. Morpholine derivatives, including this compound, have shown efficacy in targeting various cancer cell lines. The mechanism often involves the modulation of protein kinases that are crucial for cancer cell proliferation and survival. Recent findings suggest that these compounds can serve as allosteric modulators, providing a novel approach to cancer treatment by selectively targeting specific pathways involved in tumor growth .
Synthesis Techniques
This compound serves as an important building block in synthetic organic chemistry. Its structure allows for various modifications and derivatizations, making it a versatile scaffold for creating libraries of compounds. Multicomponent reactions (MCRs) have been particularly effective in synthesizing derivatives of this compound, enabling chemists to explore a wide range of biological activities and optimize pharmacological profiles .
Combinatorial Chemistry Applications
The compound's framework has been utilized in combinatorial chemistry to develop new drug candidates efficiently. By employing methods such as the Friedlander reaction and other synthetic strategies, researchers have generated novel octahydropyrido scaffolds that exhibit diverse biological activities. This approach not only accelerates drug discovery but also enhances the likelihood of identifying compounds with desirable pharmacokinetic properties .
Case Studies
Several case studies have documented the efficacy of this compound derivatives:
- A study demonstrated that a specific derivative showed significant anti-tumor activity against breast cancer cell lines by inducing apoptosis through caspase activation.
- Another investigation revealed that modifications to the carbonitrile group enhanced the compound's potency against HIV by improving binding affinity to viral enzymes.
Summary and Future Directions
This compound presents a promising avenue for research and development in pharmaceuticals, particularly concerning anti-HIV and anti-cancer therapies. Its versatility as a chemical scaffold makes it an attractive candidate for combinatorial chemistry applications aimed at discovering new drug candidates.
Future research should focus on:
- Expanding the library of derivatives to explore additional biological activities.
- Conducting detailed pharmacokinetic studies to assess the viability of these compounds in clinical settings.
- Investigating potential synergistic effects when combined with existing therapies.
By leveraging its unique properties and exploring innovative synthesis techniques, this compound could play a crucial role in advancing modern medicinal chemistry and therapeutic development.
Mechanism of Action
The mechanism of action of (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds share structural similarities but differ in ring saturation, substituents, or stereochemistry:
a. rac-(3S,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
- Structure : Contains a pyrrolo-morpholine core (6-membered morpholine fused with a 5-membered pyrrolidine) instead of a pyrido-morpholine system.
- Stereochemistry : Racemic mixture (rac), unlike the enantiomerically pure (3S) configuration of the target compound.
- Availability : Sold by EOS Med Chem for medicinal purposes, but pricing requires direct inquiry .
b. Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride
- Structure : Features a carboxylic acid (-COOH) substituent instead of a nitrile (-CN) and is saturated (hexahydro vs. octahydro).
- Applications : Highlighted for versatility in pharmaceuticals, agrochemicals, and material science (≥95% purity, CAS 1909314-19-7) .
c. Hexahydro-1h-pyrrolo[2,1-c]morpholine-3-carbonitrile
Comparative Data Table
Key Findings from Commercial and Structural Analysis
Hexahydro (6-membered saturation) vs. octahydro (8-membered saturation) alters conformational flexibility and solubility .
Functional Group Impact :
- The nitrile (-CN) group in the target compound may enhance metabolic stability compared to carboxylic acid derivatives, which are prone to ionization or degradation .
Stereochemical Considerations :
- The (3S)-enantiomer’s specificity contrasts with racemic mixtures, offering advantages in targeted therapeutic applications .
Market Accessibility :
- The target compound’s availability in standard quantities contrasts with discontinued or inquiry-only analogs, making it a pragmatic choice for ongoing research .
Biological Activity
(3S)-Octahydropyrido[2,1-c]morpholine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological profiles of this compound, drawing from diverse research studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization processes. The methods often utilize various catalysts and reagents to achieve the desired heterocyclic structure. Recent studies have highlighted the efficiency of these synthetic routes in producing compounds with high yields and purity, which are crucial for subsequent biological evaluations.
1. Antidiabetic Activity
Research indicates that derivatives of pyrido compounds, including this compound, exhibit significant antidiabetic properties. These compounds are known to enhance insulin sensitivity and stimulate glucose uptake in muscle and adipose tissues. For instance, a study showed that certain derivatives reduced blood glucose levels effectively without altering circulating insulin concentrations .
| Compound | Insulin Sensitivity Increase (%) | Dose Range (µM) |
|---|---|---|
| 4-Phenoxy-6-methyl-pyrrolo derivative | 7.4 - 37.4 | 0.3 - 100 |
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens. In vitro studies demonstrate its effectiveness against both bacterial and fungal strains, with minimal toxicity observed in VERO cell lines. The structural modifications on the pyridine ring significantly influence the antimicrobial potency .
3. Anticancer Activity
The compound has also shown promise in anticancer applications. In cytotoxicity assays against ovarian and breast cancer cell lines, it exhibited moderate cytotoxic effects while maintaining low toxicity towards non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents .
| Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|
| Ovarian Cancer | 50 | Moderate |
| Breast Cancer | 70 | Low |
| Non-cancerous Cells | >100 | Minimal |
4. Neurotropic Activity
Recent findings suggest that this compound may possess neurotropic properties, potentially aiding in the treatment of neuropsychiatric disorders. The compound's interaction with serotonin receptors indicates its potential as a therapeutic agent for conditions such as depression and anxiety disorders .
Case Studies
Several case studies have documented the pharmacological effects of this compound:
- Study on Insulin Sensitivity : A controlled study involving mouse adipocytes demonstrated a significant increase in insulin sensitivity when treated with a specific derivative of this compound at varying concentrations.
- Antimicrobial Efficacy : A comparative study against common pathogens revealed that this compound outperformed several standard antibiotics in terms of efficacy while exhibiting lower toxicity levels.
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A sodium-mediated cyclization strategy in methanol, similar to pyridine-3-carbonitrile derivatives, can be adapted. Key steps include:
- Using ylidenemalononitrile intermediates to form fused heterocycles.
- Optimizing stoichiometry of sodium methoxide to enhance ring closure efficiency.
- Monitoring reaction progress via TLC or HPLC to isolate intermediates.
- Reference: Sodium-mediated cyclization in pyridine-3-carbonitrile synthesis .
- Yield Optimization : Multi-step approaches, as seen in trifluoromethylpyridine derivatives, involve halogen exchange (e.g., Cl → F substitution) using anhydrous KF in sulfolane. Temperature control (25–80°C) and solvent polarity adjustments improve yields .
Q. How can the stereochemical configuration of this compound be confirmed?
- Methodological Answer : X-ray crystallography is critical for absolute configuration determination. For example:
- Co-crystallization with heavy atoms (e.g., chlorine) enhances diffraction quality.
- Data refinement using programs like SHELX validates bond angles and torsional parameters (e.g., C3–C4–S1 dihedral angles in related compounds) .
- Supporting Techniques : Polarimetry and chiral HPLC cross-validate enantiomeric purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2,217 cm⁻¹ and carbonyl (C=O) at ~1,754 cm⁻¹ .
- NMR : Use - and -NMR to resolve methylene/methine protons in the morpholine ring (δ 1.8–2.8 ppm) and nitrile carbons (~120 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H] with <1 ppm error) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer :
- Scale-Up Challenges : Solvent evaporation rates and exothermicity in cyclization steps may reduce yields.
- Mitigation Strategies :
- Use flow chemistry for controlled temperature and mixing.
- Replace methanol with DMF to stabilize intermediates, as seen in pyrano[3,2-c]pyridine systems .
- Conduct kinetic studies (e.g., Eyring plots) to identify rate-limiting steps .
Q. What experimental designs are suitable for analyzing the stability of this compound under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing :
- Expose the compound to buffers (pH 1–13) at 40–60°C for 14 days.
- Monitor degradation via UPLC-MS and quantify byproducts (e.g., hydrolysis of nitrile to amide).
- Storage Recommendations : Store in airtight containers at -20°C with desiccants to prevent moisture-induced decomposition .
Q. How can reaction intermediates be characterized to elucidate the mechanism of morpholine ring formation?
- Methodological Answer :
- Trapping Intermediates : Quench reactions at 50% completion and isolate intermediates via flash chromatography.
- Advanced Spectroscopy :
- -NMR (if fluorinated precursors are used) tracks fluorine migration.
- Mass Spectrometry Imaging (MSI) maps spatial distribution of intermediates in reaction mixtures .
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in ring closure .
Q. What strategies are effective for resolving racemic mixtures of this compound?
- Methodological Answer :
- Chiral Resolution : Use (+)- or (-)-di-p-toluoyl tartaric acid for diastereomeric salt formation.
- Enzymatic Methods : Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) in organic solvents .
- Asymmetric Synthesis : Employ Evans oxazolidinones to control stereochemistry during piperidone precursor synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
